1-(Furan-2-carbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 223.23 g/mol. This compound is classified as an aromatic carboxylic acid, featuring a piperidine ring and a furan-2-carbonyl moiety. It is primarily studied for its potential biological activities, particularly in medicinal chemistry.
This compound can be sourced from various chemical suppliers, with the CAS number 436093-09-3 indicating its unique identification in chemical databases. It falls under the category of heterocyclic compounds due to the presence of the furan ring, and it is significant in organic synthesis and pharmaceutical applications.
The synthesis of 1-(furan-2-carbonyl)piperidine-3-carboxylic acid typically involves several key steps:
The molecular structure of 1-(furan-2-carbonyl)piperidine-3-carboxylic acid can be analyzed based on its functional groups:
CC(=O)N1CCCCC1C(=O)C2=COC=C2
1-(Furan-2-carbonyl)piperidine-3-carboxylic acid can undergo several notable chemical reactions:
These reactions are facilitated by common reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkylating agents.
The mechanism of action for 1-(furan-2-carbonyl)piperidine-3-carboxylic acid is primarily related to its interactions within biological systems:
The physical and chemical properties of 1-(furan-2-carbonyl)piperidine-3-carboxylic acid include:
Property | Value |
---|---|
Molecular Formula | C11H13NO4 |
Molecular Weight | 223.23 g/mol |
Solubility | Soluble in water |
Melting Point | To be determined |
1-(Furan-2-carbonyl)piperidine-3-carboxylic acid has several scientific applications:
This compound's unique structural features make it a valuable subject for ongoing research in both synthetic chemistry and pharmacology.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5